molecular formula C7H5ClN4O2 B13603896 2-(Azidomethyl)-4-chloro-1-nitrobenzene CAS No. 95668-82-9

2-(Azidomethyl)-4-chloro-1-nitrobenzene

Cat. No.: B13603896
CAS No.: 95668-82-9
M. Wt: 212.59 g/mol
InChI Key: HEDXJHZIGMOSJN-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-4-chloro-1-nitrobenzene is an organic compound that features both azido and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-4-chloro-1-nitrobenzene typically involves the introduction of the azido group to a pre-existing benzene derivative. One common method is the nucleophilic substitution reaction where a halomethyl group is replaced by an azido group using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance safety and efficiency. These processes allow for better control over reaction conditions and minimize the risks associated with handling azides, which can be highly reactive and potentially explosive .

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-4-chloro-1-nitrobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide, polar aprotic solvents (DMF, DMSO).

    Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Reduction: 2-(Aminomethyl)-4-chloro-1-nitrobenzene.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

2-(Azidomethyl)-4-chloro-1-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-4-chloro-1-nitrobenzene primarily involves its functional groups:

Properties

CAS No.

95668-82-9

Molecular Formula

C7H5ClN4O2

Molecular Weight

212.59 g/mol

IUPAC Name

2-(azidomethyl)-4-chloro-1-nitrobenzene

InChI

InChI=1S/C7H5ClN4O2/c8-6-1-2-7(12(13)14)5(3-6)4-10-11-9/h1-3H,4H2

InChI Key

HEDXJHZIGMOSJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CN=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

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